molecular formula C10H10O3 B11909905 1-Methoxy-1H-2-benzopyran-4(3H)-one CAS No. 92617-06-6

1-Methoxy-1H-2-benzopyran-4(3H)-one

Katalognummer: B11909905
CAS-Nummer: 92617-06-6
Molekulargewicht: 178.18 g/mol
InChI-Schlüssel: DTMSAHHURJRQKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methoxyisochroman-4-one is a chemical compound belonging to the class of oxygen-containing heterocycles. It features a chroman-4-one framework, which is a significant structural entity in medicinal chemistry. This compound is known for its diverse biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxyisochroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-methoxyisochroman with reagents like Bu4NBr and TMSBr in toluene at elevated temperatures . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 1-methoxyisochroman-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

1-methoxyisochroman-4-one undergoes several types of chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Introduction of various substituents at different positions on the chroman-4-one framework.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted chroman-4-one derivatives, which exhibit unique biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

1-methoxyisochroman-4-one has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-methoxyisochroman-4-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chroman-4-one: A closely related compound with a similar structure but different substituents.

    Isochroman-4-one: Another related compound with variations in the oxygen-containing ring.

Uniqueness

1-methoxyisochroman-4-one is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

92617-06-6

Molekularformel

C10H10O3

Molekulargewicht

178.18 g/mol

IUPAC-Name

1-methoxy-1H-isochromen-4-one

InChI

InChI=1S/C10H10O3/c1-12-10-8-5-3-2-4-7(8)9(11)6-13-10/h2-5,10H,6H2,1H3

InChI-Schlüssel

DTMSAHHURJRQKS-UHFFFAOYSA-N

Kanonische SMILES

COC1C2=CC=CC=C2C(=O)CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.